2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
Description
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a spirocyclic triazaspiro derivative featuring a bromophenyl group, a methyl substituent, and a thioacetamide moiety. Its molecular formula is C₂₃H₂₄BrN₃OS, with an average mass of 470.43 Da and a monoisotopic mass of 469.082345 Da .
Propriétés
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLWNAVRDKGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a complex organic molecule characterized by a unique spirocyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C23H24BrN4OS
- Molecular Weight : 519.89 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide
- Structural Features : The compound features a triazaspirodecane core with a bromophenyl substituent and a thioether linkage, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, with limited but promising findings reported in various studies.
Antimicrobial Activity
Some derivatives of triazaspiro compounds have shown moderate to good antimicrobial activity. For instance:
- Study Findings : In vitro tests indicated that certain synthesized compounds with similar structural motifs exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . However, specific data on the antimicrobial efficacy of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide remains sparse.
Currently, there is insufficient information regarding the precise mechanism of action for this compound. However, the presence of multiple functional groups suggests potential interactions with biological targets such as enzymes or receptors involved in disease processes.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Insights : Variations in substituents on the phenyl and spiro rings can significantly influence biological outcomes. For example, modifications that enhance lipophilicity or alter electronic properties might improve efficacy against specific pathogens or cancer cells .
Case Studies and Research Findings
A systematic review of literature reveals several studies focused on related compounds:
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Differences
The compound’s structural analogs vary in core heterocyclic systems, substituents, and biological targets. Key comparisons include:
Core Heterocyclic Modifications
- Pyrimidine-Based Analogs :
The derivative 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide replaces the spirocyclic triazaspiro system with a dimethylpyrimidine ring. This simplification reduces steric hindrance but retains the thioacetamide motif. These analogs exhibit SIRT2 inhibition and dose-dependent α-tubulin acetylation in breast cancer cells . - Imidazole Derivatives :
Compound 20 (2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide) shares the bromophenyl and thioacetamide groups but features an imidazole core. It targets IMPDH , highlighting the role of heterocyclic flexibility in enzyme selectivity . - Quinazoline Derivatives: Compounds like (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide (Compound 4) demonstrate EGFR inhibition via hydrogen bonding with residues like Met793 and Thr854, contrasting with the spiro system’s unknown binding mode .
Substituent Effects
- Halogen Variations :
The analog 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (F288-0085) replaces the phenyl group with a 4-chlorophenyl, increasing molecular weight to 505.86 Da . Halogen positioning influences lipophilicity and target affinity. - Alkyl and Aryl Modifications :
Substitution of the bromophenyl group with a tert-butylphenyl moiety and methyl with ethyl (e.g., in F288-0085 derivatives) alters steric bulk and solubility profiles .
Key Findings :
- SIRT2 Inhibitors : Pyrimidine-based analogs show 10–100 nM potency in cellular assays, outperforming spirocyclic derivatives in characterized systems .
- EGFR Activity : Quinazoline derivatives like Compound 8b achieve sub-20 nM IC₅₀ values , setting a high bar for kinase-targeted analogs .
- Antimicrobial Potential: Simpler N-substituted phenylacetamides (e.g., ) demonstrate activity against pathogens, suggesting the bromophenyl-thioacetamide motif may confer broad utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
